2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
CAS No.: 626227-51-8
Cat. No.: VC21482035
Molecular Formula: C22H22F3N3O2S
Molecular Weight: 449.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626227-51-8 |
|---|---|
| Molecular Formula | C22H22F3N3O2S |
| Molecular Weight | 449.5g/mol |
| IUPAC Name | 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C22H22F3N3O2S/c1-30-15-9-7-14(8-10-15)12-27-19(29)13-31-21-17(11-26)20(22(23,24)25)16-5-3-2-4-6-18(16)28-21/h7-10H,2-6,12-13H2,1H3,(H,27,29) |
| Standard InChI Key | QUYVDAGDRIZLEF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(CCCCC3)C(=C2C#N)C(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(CCCCC3)C(=C2C#N)C(F)(F)F |
Introduction
Chemical Identity and Basic Properties
The compound 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule characterized by several key functional groups. It is registered with CAS number 626227-51-8 and has been cataloged for research purposes in chemical databases. This section details its fundamental chemical properties and identifiers that are essential for laboratory work and research applications.
The chemical formula of the compound is C22H22F3N3O2S, corresponding to a molecular weight of 449.5 g/mol. This relatively high molecular weight is consistent with its complex structure containing multiple functional groups and ring systems. The compound contains several heteroatoms including nitrogen, oxygen, sulfur, and fluorine, contributing to its potential for forming hydrogen bonds and other intermolecular interactions.
Structural Features and Significance
The compound's structure contains several pharmacologically relevant features that contribute to its potential biological activity. Understanding these structural elements helps predict its behavior in biological systems and potential applications in medicinal chemistry research.
The trifluoromethyl group (-CF3) is a significant feature of this compound. This group is commonly incorporated into drug molecules to enhance their metabolic stability and bioavailability. The strong carbon-fluorine bonds resist enzymatic degradation, potentially extending the compound's half-life in vivo. Additionally, the trifluoromethyl group increases the lipophilicity of the molecule, potentially improving its membrane penetration capabilities and cellular uptake .
The cyano group (-C≡N) represents another important functional element. Nitrile groups can act as hydrogen bond acceptors and may participate in key interactions with biological targets. In medicinal chemistry, cyano groups are often incorporated to modulate the electronic properties of aromatic systems and can serve as bioisosteres for various functional groups. The presence of this group may contribute to specific binding interactions with enzyme active sites or receptor pockets .
The tetrahydrocycloheptapyridine ring system forms the core scaffold of the molecule. This tricyclic structure provides rigidity and a defined three-dimensional shape, which can be crucial for proper binding to biological targets. The partially saturated nature of this system allows for conformational flexibility while maintaining structural integrity, potentially enabling the molecule to adopt optimal binding conformations when interacting with proteins.
Structure-Activity Relationship Considerations
Research on similar compounds suggests that the specific arrangement of functional groups in this molecule may confer selective binding to certain enzymes or receptors. Related tricyclic pyridyl acetamide compounds have demonstrated activity as inhibitors of farnesyl protein transferase (FPT), an enzyme involved in post-translational modification of proteins, including those in the Ras signaling pathway that is often dysregulated in cancer .
The sulfanyl linker connecting the heterocyclic core to the acetamide portion provides a specific spatial arrangement and flexibility that may be critical for biological activity. Such linkers can influence both the conformation of the molecule and its interaction with target proteins through hydrogen bonding and other non-covalent interactions.
Physical and Chemical Properties
Based on its structure, several physical and chemical properties can be predicted for this compound. These properties are crucial for understanding its behavior in various experimental settings and potential biological systems.
Stability Considerations
Data Tables and Comparative Analysis
The following tables compile the available data on 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide and provide comparisons with related compounds where possible.
Current Research Status and Future Directions
The current research status of 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide appears to be at the basic research or early investigation stage, based on the limited information available in the search results. The compound is cataloged for research purposes, suggesting it may be used in various experimental contexts.
Future research directions for this compound might include:
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Comprehensive biological activity screening to identify potential therapeutic targets
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Structure-activity relationship (SAR) studies to optimize activity and properties
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Detailed pharmacokinetic and pharmacodynamic evaluations if biological activity is confirmed
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Investigation of potential applications beyond FPT inhibition, exploring other enzymatic targets
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Development of improved synthetic routes for more efficient production
These potential research avenues would contribute to a better understanding of the compound's properties and potential applications in medicinal chemistry and drug development.
Challenges and Limitations
Research on complex molecules like this one faces several challenges, including synthesis complexity, potentially limited solubility affecting bioavailability, and the need for extensive biological testing to establish therapeutic potential. Additionally, the development of structure-activity relationships requires the synthesis of multiple analogs, which can be resource-intensive.
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